molecular formula C18H15ClFN3O2 B4356670 N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4356670
M. Wt: 359.8 g/mol
InChI Key: JMEAZGIPZLXYHR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzyl group and a fluorophenoxy methyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenoxy Methyl Group: The final step involves the reaction of the intermediate with 2-fluorophenol and formaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide, dichloromethane).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-1H-pyrazole-3-carboxamide: Lacks the fluorophenoxy methyl group, which may result in different biological activities.

    1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Lacks the chlorobenzyl group, potentially altering its chemical reactivity and biological properties.

Uniqueness

N-(2-chlorobenzyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both the chlorobenzyl and fluorophenoxy methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c19-14-6-2-1-5-13(14)11-21-18(24)16-9-10-23(22-16)12-25-17-8-4-3-7-15(17)20/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEAZGIPZLXYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NN(C=C2)COC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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